2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide
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Overview
Description
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzenesulfonamido group, a thiomorpholine sulfonyl group, and a thiophenyl acetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide typically involves multiple steps, starting with the preparation of the individual functional groups. The fluorobenzenesulfonamido group can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The thiomorpholine sulfonyl group is prepared by reacting thiomorpholine with sulfonyl chloride. Finally, these groups are coupled with a thiophenyl acetamide precursor through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The thiomorpholine sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom in the fluorobenzenesulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorobenzenesulfonamido moiety .
Scientific Research Applications
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonamido group can form strong hydrogen bonds with active sites, while the thiomorpholine sulfonyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the thiomorpholine and thiophenyl groups.
Vinylidene fluoride: Contains fluorine and sulfonyl groups but differs significantly in overall structure.
Perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride: Shares the sulfonyl fluoride group but has a different backbone.
Uniqueness
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-YL]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C17H20FN3O5S4 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-5-thiomorpholin-4-ylsulfonylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C17H20FN3O5S4/c1-12-15(10-17(28-12)30(25,26)21-6-8-27-9-7-21)20-16(22)11-19-29(23,24)14-4-2-13(18)3-5-14/h2-5,10,19H,6-9,11H2,1H3,(H,20,22) |
InChI Key |
IQJIAXGUBVTONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N2CCSCC2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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